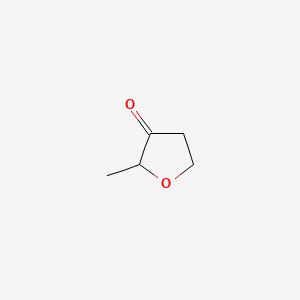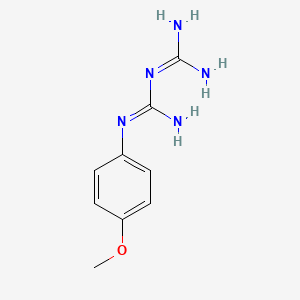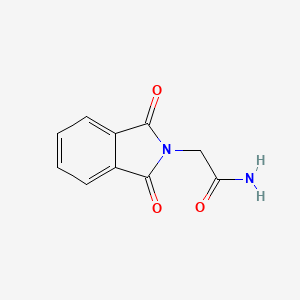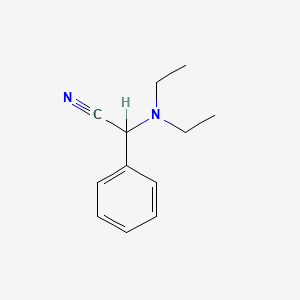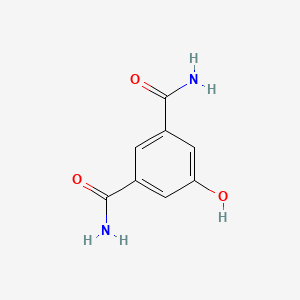
5-Hydroxyisophthalamide
Descripción general
Descripción
5-Hydroxyisophthalamide is an organic compound with the molecular formula C8H8N2O3 It is a derivative of isophthalamide, characterized by the presence of a hydroxyl group at the 5-position of the benzene ring
Mecanismo De Acción
Target of Action
Many compounds that are similar to 5-Hydroxyisophthalamide, such as serotonin and its derivatives, often target specific receptors in the body. These receptors can be located on the surface of cells or inside cells, and they play crucial roles in various biological processes .
Mode of Action
When this compound or a similar compound binds to its target receptor, it can trigger a series of biochemical reactions inside the cell. This can lead to changes in the cell’s behavior, such as altering its growth, function, or communication with other cells .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets and mode of action. For example, if it targets a receptor involved in a particular signaling pathway, it could potentially influence that pathway and its downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like this compound would greatly influence its bioavailability and effectiveness. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted can all impact its pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. It could potentially influence cell behavior, gene expression, enzyme activity, and other cellular processes .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound like this compound. Factors such as pH, temperature, presence of other molecules, and the specific characteristics of the biological environment can all impact how the compound acts .
Análisis Bioquímico
Biochemical Properties
5-Hydroxyisophthalamide plays a significant role in biochemical reactions, particularly as a ligand in chelation processes. It interacts with enzymes, proteins, and other biomolecules, forming stable complexes. For instance, it has been evaluated as a chelator for zirconium-89, demonstrating high stability in radiometal complexes . The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and coordinate with metal ions, which enhances its stability and functionality in biochemical reactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the central nervous system by interacting with serotonin receptors, which play a crucial role in mood regulation and other neurological functions . Additionally, this compound can modulate immune responses by interacting with immune cells, thereby influencing inflammatory processes . These interactions highlight the compound’s potential therapeutic applications in neurodegenerative and inflammatory diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with metal ions, which are essential cofactors for enzymatic reactions . This chelation process can alter the enzyme’s activity, leading to changes in gene expression and cellular functions. The compound’s ability to form stable complexes with metal ions also contributes to its role in radiopharmaceutical applications, where it enhances the stability and specificity of radiolabeled compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. The compound has shown high stability in vitro, maintaining its structure and functionality over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects on cellular functions and immune responses . At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to chelate metal ions plays a crucial role in its metabolic functions, as it can influence the activity of metalloenzymes involved in key metabolic processes. Understanding these pathways is essential for developing targeted therapies that leverage the compound’s biochemical properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as blood perfusion, tissue binding, and membrane permeability, which determine its bioavailability and efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound reaches its intended site of action, where it can interact with biomolecules and modulate cellular processes. Understanding its subcellular localization is essential for optimizing its therapeutic potential and minimizing off-target effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisophthalamide typically involves the hydrolysis of 5-bromoisophthalic acid in an aqueous alkaline solution, in the presence of a copper compound catalyst. The reaction is carried out at elevated temperatures ranging from 100°C to 270°C . Another method involves the use of dimethyl 5-hydroxyisophthalate as a starting material, which undergoes hydrolysis to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxyisophthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinones, while reduction of the amide groups results in amines.
Aplicaciones Científicas De Investigación
5-Hydroxyisophthalamide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
- 5-Hydroxyisophthalic acid
- 5-Aminoisophthalic acid
- 5-Bromoisophthalic acid
- 5-Methylisophthalic acid
Comparison: 5-Hydroxyisophthalamide is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical reactivity and binding properties. Compared to 5-Hydroxyisophthalic acid, which lacks the amide groups, this compound exhibits enhanced chelating ability and stability in complex formation .
Propiedades
IUPAC Name |
5-hydroxybenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-7(12)4-1-5(8(10)13)3-6(11)2-4/h1-3,11H,(H2,9,12)(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKUZVFMMZMWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5071040 | |
| Record name | 1,3-Benzenedicarboxamide, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68052-43-7 | |
| Record name | 5-Hydroxy-1,3-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68052-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxamide, 5-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068052437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxamide, 5-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedicarboxamide, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxyisophthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-hydroxyisophthalamide in the formation of hollow polymer spheres?
A: this compound plays a crucial role in forming hollow poly(1,4-phenylene-5-hydroxyisophthalamide) spheres through a reaction-induced phase separation process. [] This process involves polymerizing this compound with 1,4-phenylene diamine in an aromatic solvent. The phenolic hydroxyl group of this compound participates in an ester-amide exchange reaction, leading to the formation of a cross-linked skin layer within the polymer droplets. This skin layer effectively traps gas bubbles generated during the polymerization, resulting in the formation of hollow spheres. []
Q2: Can this compound be used to create supramolecular structures, and if so, how?
A: Yes, this compound can be used as a building block for creating supramolecular structures through hydrogen bonding interactions. One example involves its derivative, N(1),N(3)-bis(6-butyramidopyridin-2-yl)-5-hydroxyisophthalamide (Hamilton wedge). [] This molecule contains the Hamilton wedge motif, which is known for its strong and directional hydrogen bonding ability. Researchers have successfully employed the Hamilton wedge, incorporating this compound, to create supramolecular block copolymers. [] These block copolymers self-assemble via hydrogen bonding, resulting in ordered nanostructures with potential applications in various fields.
Q3: How does the structure of polymers incorporating this compound influence their properties?
A: The rigid structure of poly(1,4-phenylene-5-hydroxyisophthalamide) contributes significantly to the formation of hollow spheres during the reaction-induced phase separation process. [] The rapid solidification of the polymer droplets, attributed to the rigid backbone, allows the gas bubbles to become encapsulated, ultimately leading to the hollow structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


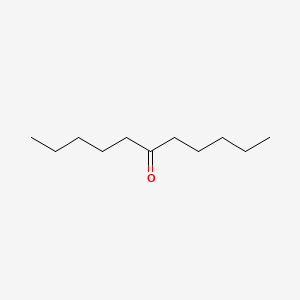
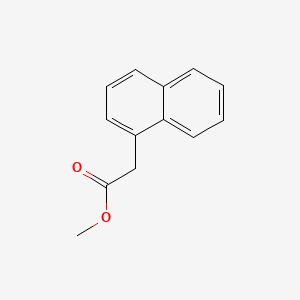


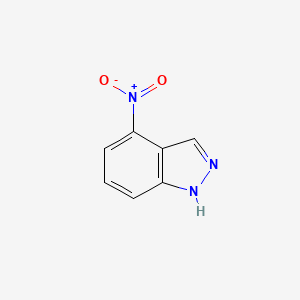
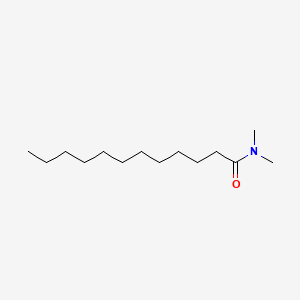
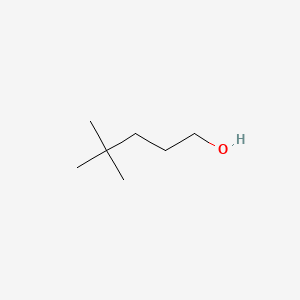
![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)
